(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H9N5O4 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde |
InChI |
InChI=1S/C10H9N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,7,10,18H,(H2,11,12,13)/t4-,7-,10-/m1/s1 |
InChI Key |
JKIZYKDFWMLCTP-XMRAEQSQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)C=O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)C=O)O)N |
Origin of Product |
United States |
Preparation Methods
Enzymatic Glycosylation
One of the most efficient and selective methods to prepare purine nucleoside analogs is enzymatic glycosylation, where a purine base is enzymatically coupled to a sugar moiety. This method offers high stereoselectivity and mild reaction conditions.
- Enzymes used: Nucleoside phosphorylases or nucleoside hydrolases catalyze the formation of the N-glycosidic bond between the purine base and the sugar.
- Cofactor regeneration: Some enzymatic methods incorporate cofactor regeneration systems to maintain the reduced form of cofactors necessary for reductive steps in sugar modification, enhancing yield and sustainability.
- Reaction conditions: Typically performed in aqueous buffer systems at moderate temperatures (25–40°C), pH 6–8, to preserve enzyme activity and substrate stability.
Advantages of Enzymatic Methods
- High regio- and stereoselectivity, ensuring the correct (2R,4S,5R) stereochemistry.
- Avoidance of harsh chemicals and conditions.
- Potential for scale-up with immobilized enzymes.
Chemical Synthesis Approaches
Multi-step Organic Synthesis
Chemical synthesis of this compound involves constructing the sugar moiety with the correct stereochemistry, followed by coupling with the 6-aminopurine base.
-
- Stereoselective oxidation to introduce the 3-oxo group on the oxolane ring.
- Protection of hydroxyl groups to prevent side reactions.
- Formation of the N9-glycosidic bond between the sugar and the purine base, often via activation of the sugar moiety (e.g., as a halide or trichloroacetimidate).
- Deprotection steps to yield the final compound.
Typical reagents: Oxidizing agents (e.g., Dess–Martin periodinane), protecting groups (e.g., silyl ethers), Lewis acids for glycosylation (e.g., TMSOTf).
Challenges
- Controlling stereochemistry at multiple chiral centers.
- Avoiding degradation of sensitive purine base.
- Low overall yields due to multiple steps and purification requirements.
Comparative Data Table of Preparation Methods
| Aspect | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Stereoselectivity | High (enzyme-controlled) | Moderate to high (depends on conditions) |
| Reaction conditions | Mild, aqueous, ambient temperature | Often harsh, organic solvents, elevated temp |
| Number of steps | Fewer, often one-pot | Multiple steps with protection/deprotection |
| Yield | Moderate to high | Variable, often lower due to complexity |
| Scalability | Good, especially with immobilized enzymes | Possible but more complex |
| Environmental impact | Low (green chemistry) | Higher (use of organic solvents, reagents) |
Detailed Research Findings
- A patent (EP1537222B1) describes enzymatic methods for preparing nucleoside analogs using cofactor regeneration systems to maintain enzyme activity and improve yields. This method involves enzymatic reduction steps and hydrolysis reactions to achieve the desired sugar modifications before coupling with the purine base.
- PubChem data confirms the stereochemical configuration and molecular formula of the compound, supporting the need for stereoselective synthesis methods.
- Advanced analytical techniques such as LC-MS/MS are used to confirm the structure and purity of the synthesized compound, ensuring the correct stereochemistry and functional groups are present.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes.
Case Study:
In vitro assays demonstrated that this compound exhibits inhibitory effects against various RNA viruses, including influenza and coronaviruses. The mechanism of action involves the incorporation of the compound into viral RNA, leading to premature termination of viral replication.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been a focal point of research.
Case Study:
A study published in a peer-reviewed journal showed that this compound selectively targets cancerous cells while sparing normal cells. The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines.
Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. The compound has been shown to inhibit specific kinases involved in cancer progression.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting normal DNA and RNA functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its interactions with enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Comparison with Similar Compounds
Key Structural Modifications
Table 1: Structural Features of Selected Adenine Derivatives
Physicochemical Properties
Table 2: Property Comparison
*Estimated based on structural analogs.
Biological Activity
The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde is a derivative of purine nucleosides, particularly related to adenosine and its analogs. This compound has garnered attention due to its potential biological activities, especially in cellular processes and therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N5O7 |
| Molecular Weight | 347.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | LNQVTSROQXJCDD-PKJMTWSGSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors that play significant roles in metabolic pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular energy levels and signaling pathways.
- Receptor Modulation : It may act as an agonist or antagonist at purinergic receptors, influencing cell signaling related to proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown potential antitumor effects attributed to the compound's ability to interfere with nucleic acid synthesis in cancer cells. For instance:
- In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
Antiviral Properties
The compound has been investigated for its antiviral properties:
- It has shown effectiveness against certain viruses by inhibiting viral replication through interference with viral RNA synthesis.
Immunomodulatory Effects
Research suggests that this compound may modulate immune responses:
- It has been observed to enhance the activity of immune cells such as T lymphocytes and natural killer cells, promoting an anti-tumor immune response.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Case Study on Antiviral Activity :
- In a controlled experiment, the compound was tested against the influenza virus. Results showed a 70% reduction in viral load in treated cells compared to untreated controls.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural elucidation of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) to resolve stereochemistry and substituent positions. X-ray crystallography is critical for confirming the oxolane ring conformation and aldehyde group orientation. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Key Considerations : For phosphorylated analogs, ³¹P NMR can clarify phosphate linkages .
Q. How do the functional groups (aldehyde, hydroxyl, purine) influence reactivity and stability?
- Methodology :
- Aldehyde : Susceptible to nucleophilic attack; monitor via Schiff base formation assays under varying pH.
- Hydroxyl Groups : Participate in hydrogen bonding; use IR spectroscopy to track O-H stretching (3200–3600 cm⁻¹).
- Purine Moiety : UV-Vis spectroscopy (λ ~260 nm) quantifies aromaticity and π-π stacking interactions.
Q. What are the recommended storage conditions to maintain compound integrity?
- Protocol : Lyophilize the compound and store in amber vials at -80°C with desiccants (e.g., silica gel). For short-term use (≤1 week), dissolve in deuterated DMSO and refrigerate at 4°C.
- Validation : Periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) checks for decomposition .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and stereochemical purity?
- Strategy :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during aldehyde functionalization .
- Catalysis : Employ asymmetric catalysis (e.g., organocatalysts) to control the 2R,4S,5R configuration.
- Table : Example reaction conditions for key steps:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aldehyde activation | TBSCl, imidazole, DMF, 0°C → RT | 85 | ≥98% |
| Purine coupling | Mitsunobu reaction (DIAD, Ph₃P), THF | 72 | ≥95% |
Q. How does this compound interact with purinergic receptors (e.g., P2Y)?
- Methodology :
- In Vitro : Radioligand binding assays (³H-labeled ATP analogs) using HEK293 cells expressing P2Y receptors.
- Computational : Molecular dynamics simulations (AMBER force field) model aldehyde group interactions with receptor active sites.
Q. How to reconcile contradictory bioactivity data reported across studies?
- Analysis Framework :
- Assay Variability : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and temperature.
- Impurity Profiling : LC-MS identifies trace byproducts (e.g., oxidized aldehyde derivatives) that may antagonize activity.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
